Superior DMSO Solubility Compared to SB-225002, AZD5069, and Danirixin
CXCR2 antagonist 8 demonstrates significantly higher solubility in DMSO compared to widely used CXCR2 antagonists. This property allows for the preparation of more concentrated stock solutions, reducing the solvent percentage in cellular assays. In direct cross-study comparison, CXCR2 antagonist 8 achieves a solubility of 100 mg/mL (329.74 mM) in DMSO . In contrast, SB-225002 reaches a maximum of 35 mg/mL (99.4 mM) , AZD5069 reaches 95 mg/mL (199.36 mM) , danirixin reaches 88 mg/mL (199.14 mM) , and SB-265610 reaches 35.72 mg/mL (100 mM) under comparable conditions.
| Evidence Dimension | Maximum DMSO Solubility |
|---|---|
| Target Compound Data | 100 mg/mL (329.74 mM) |
| Comparator Or Baseline | SB-225002: 35 mg/mL (99.4 mM); AZD5069: 95 mg/mL (199.36 mM); Danirixin: 88 mg/mL (199.14 mM); SB-265610: 35.72 mg/mL (100 mM) |
| Quantified Difference | 2.86x to 3.30x higher solubility than SB-225002/SB-265610; 5-13% higher than AZD5069/Danirixin |
| Conditions | DMSO solvent, room temperature; vendor-reported solubility limits |
Why This Matters
Higher DMSO solubility minimizes the volume of organic solvent required in cell-based assays, reducing the risk of solvent-induced cytotoxicity and enabling more accurate dose-response studies at higher concentrations.
